molecular formula C24H24N4O3 B10867027 4-(3,4-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(3,4-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B10867027
M. Wt: 416.5 g/mol
InChI Key: BJWINBUCCHKYOL-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrazole core and the introduction of the indole and dimethoxyphenyl groups. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under appropriate conditions.

    Common Reagents and Conditions: Reagents such as acids, bases, and catalysts are often used in these reactions to facilitate the desired transformations.

    Major Products: The major products formed depend on the specific reaction and conditions used, leading to derivatives with modified functional groups.

Scientific Research Applications

4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can be compared with similar compounds such as:

    Indole derivatives: Compounds with similar indole structures but different substituents.

    Pyrazole derivatives: Compounds with the pyrazole core but varying functional groups.

    Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group but different core structures.

The uniqueness of 4-(3,4-DIMETHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE lies in its combination of these functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H24N4O3/c1-14-21-22(27-26-14)24(29)28(11-10-16-13-25-18-7-5-4-6-17(16)18)23(21)15-8-9-19(30-2)20(12-15)31-3/h4-9,12-13,23,25H,10-11H2,1-3H3,(H,26,27)

InChI Key

BJWINBUCCHKYOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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